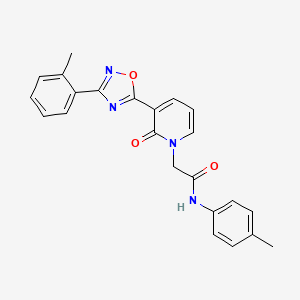![molecular formula C7H7ClN4 B2809847 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 204929-06-6](/img/structure/B2809847.png)
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is described in detail .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Various methods for synthesizing derivatives of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine have been developed. For example, synthesis involving the treatment of sodium salts with different agents and subsequent ammonolysis has been reported (Saxena et al., 1988).
- Structural Assignment : Detailed studies on the structure of isomeric compounds of this compound have been conducted to determine their inhibitory activity and other properties (Seela et al., 1984).
Biological Activities
- Antiviral Activity : Some derivatives have shown antiviral activities. For instance, certain 4-substituted and 2,4-disubstituted derivatives exhibited slight activity against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
- Antiproliferative and Antitumor Activity : Some compounds, particularly those with substitutions at specific positions, have demonstrated antiproliferative effects on cell lines in vitro and potential as antitumor agents (Liu et al., 2015).
Chemical Reactions and Properties
- Chemical Transformations : Research has been conducted on the chemical reactions involving this compound, such as palladium-catalyzed reactions and microwave-promoted cross-coupling reactions, to create densely substituted compounds (Dodonova et al., 2010), (Prieur et al., 2015).
Potential Antibacterial Agents
- Derivatives as Antibacterial Agents : Syntheses of novel derivatives, such as tetrazolo and triazolo pyrrolopyrimidines, have been reported with potential antibacterial properties (Dave & Shah, 2002).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are Bcl2 anti-apoptotic protein and tyrosine kinase inhibitors , particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . These proteins play crucial roles in cell survival and proliferation, making them important targets for anticancer therapies.
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function . The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . This interaction leads to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes in gene expression lead to alterations in the downstream effects of these pathways, including cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to have significant effects at the molecular and cellular levels. It increases the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induces the apoptotic death of MCF7 cells .
properties
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVHIBLXZDSJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
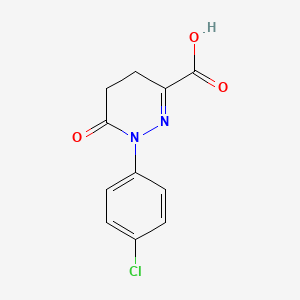

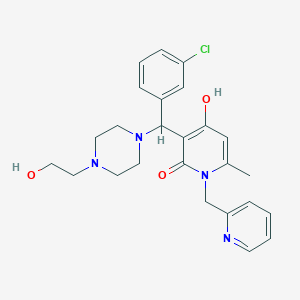
![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)
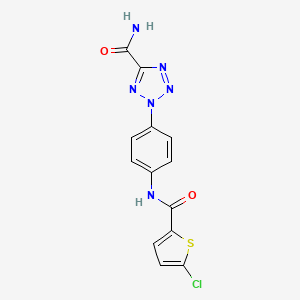
![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)
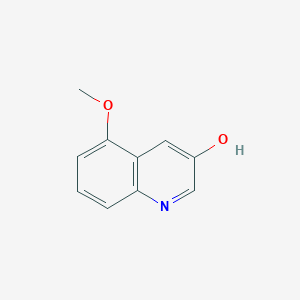
![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

